![molecular formula C73H110O2S2 B13177853 5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde](/img/structure/B13177853.png)
5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[1310002,1304,1106,10017,24018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde is a complex organic compound characterized by its unique heptacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde typically involves multiple steps, including cyclization and functional group transformations. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, modulating signaling pathways, and inducing cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde include other heptacyclic and polycyclic organic compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific heptacyclic structure and the presence of multiple functional groups, which confer distinct chemical and physical properties. These properties make it valuable for various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C73H110O2S2 |
|---|---|
Molecular Weight |
1083.8 g/mol |
IUPAC Name |
5,5,14,14,23,23-hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde |
InChI |
InChI=1S/C73H110O2S2/c1-7-13-19-25-31-37-43-71(44-38-32-26-20-14-8-2)63-53-61-65(72(45-39-33-27-21-15-9-3,46-40-34-28-22-16-10-4)67-49-57(55-74)76-69(61)67)51-59(63)60-52-66-62(54-64(60)71)70-68(50-58(56-75)77-70)73(66,47-41-35-29-23-17-11-5)48-42-36-30-24-18-12-6/h49-56H,7-48H2,1-6H3 |
InChI Key |
WSMIZUABNFRTQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=CC3=C(C=C2C4=CC5=C(C=C41)C6=C(C5(CCCCCCCC)CCCCCCCC)C=C(S6)C=O)C(C7=C3SC(=C7)C=O)(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide](/img/structure/B13177785.png)


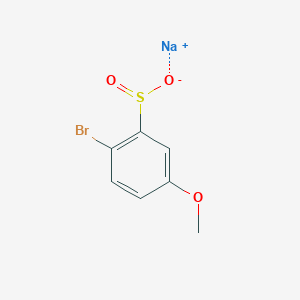
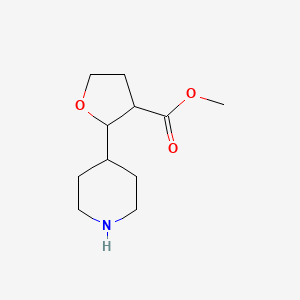

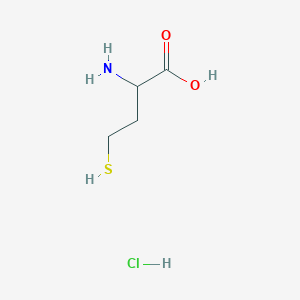
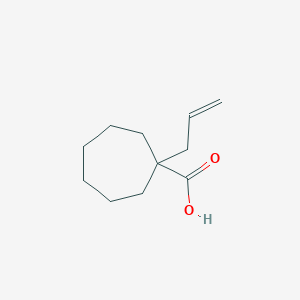
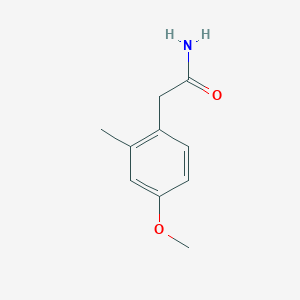
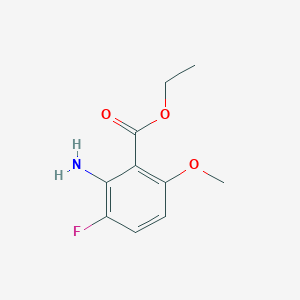

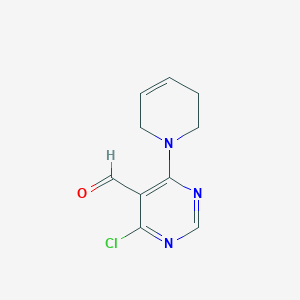
![1-[1-(Methylamino)cyclopentyl]propan-1-one](/img/structure/B13177847.png)
